molecular formula C15H28O B14165812 Pentadec-2-enal CAS No. 118624-11-6

Pentadec-2-enal

Cat. No.: B14165812
CAS No.: 118624-11-6
M. Wt: 224.38 g/mol
InChI Key: MLTULPRRIKTZBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentadec-2-enal, also known as (E)-2-pentadecenal, is an organic compound with the molecular formula C15H28O. It is an aliphatic aldehyde with a double bond in the second position of the carbon chain. This compound is known for its distinctive odor and is used in various applications, including as a fragrance component and in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentadec-2-enal can be synthesized through several methods. One common synthetic route involves the oxidation of pentadecen-2-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically takes place in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, this compound can be produced through the hydroformylation of tetradecene, followed by oxidation. This method involves the addition of a formyl group to the double bond of tetradecene using a rhodium catalyst, followed by oxidation to form the aldehyde .

Chemical Reactions Analysis

Types of Reactions

Pentadec-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentadec-2-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of pentadec-2-enal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This reaction is important in biological systems, where it can modify proteins and other biomolecules. Additionally, this compound can undergo oxidation and reduction reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentadec-2-enal is unique due to its specific chain length and the position of the double bond, which confer distinct chemical and physical properties. Its specific odor profile makes it valuable in the fragrance industry, and its reactivity makes it a useful intermediate in organic synthesis .

Properties

CAS No.

118624-11-6

Molecular Formula

C15H28O

Molecular Weight

224.38 g/mol

IUPAC Name

pentadec-2-enal

InChI

InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h13-15H,2-12H2,1H3

InChI Key

MLTULPRRIKTZBN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC=CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.